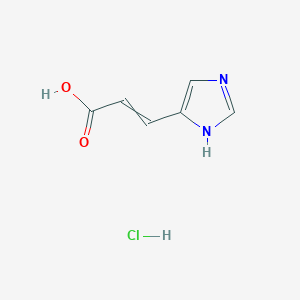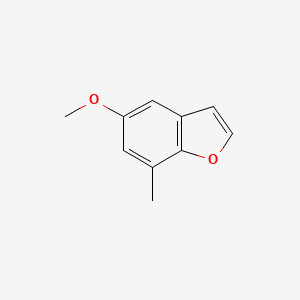![molecular formula C13H18O2 B8467607 [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene](/img/structure/B8467607.png)
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene typically involves the reaction of cyclobutanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
cis-3-Benzyloxymethylcyclobutanol: This compound is structurally similar but lacks the methyl ether group.
trans-3-Benzyloxymethylcyclobutanol: The trans isomer has a different spatial arrangement of atoms, leading to distinct chemical properties.
3-Benzyloxymethylcyclobutanol: This compound lacks the cis configuration, resulting in different reactivity and applications
Uniqueness
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its cis configuration and methyl ether group make it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
(3-methoxycyclobutyl)methoxymethylbenzene |
InChI |
InChI=1S/C13H18O2/c1-14-13-7-12(8-13)10-15-9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChIキー |
HGAXGYZPDLPLHV-UHFFFAOYSA-N |
正規SMILES |
COC1CC(C1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloro-1H-indol-3-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B8467526.png)
![2-[(Tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8467531.png)

![4-[4-(Pent-3-en-1-yl)cyclohexyl]benzonitrile](/img/structure/B8467550.png)


![2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8467584.png)
![4-[4-(Benzyloxy)phenyl]-1,1,1-trifluorobutan-2-one](/img/structure/B8467588.png)



![3-[(3-Cyano-phenylcarbamoyl)-methoxy]-benzoic acid methyl ester](/img/structure/B8467622.png)


